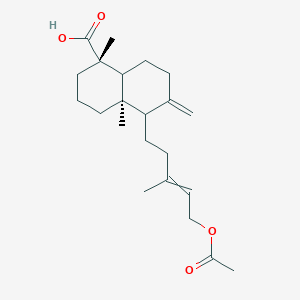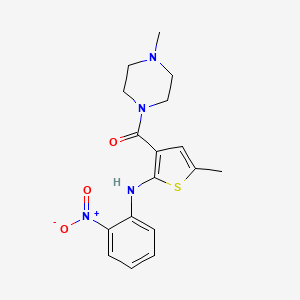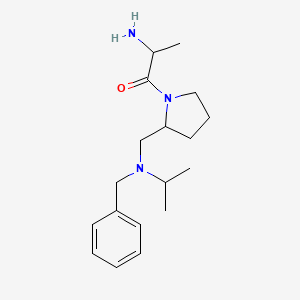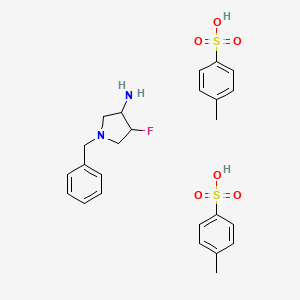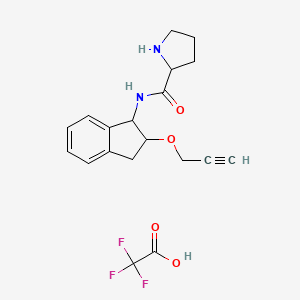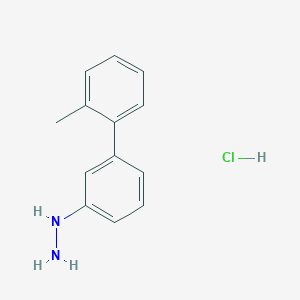
(2'-Methyl-biphenyl-3-yl)-hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a biphenyl structure with a methyl group at the 2’ position and a hydrazine moiety at the 3 position, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Hydrazine Moiety: The biphenyl intermediate is then reacted with hydrazine under controlled conditions to introduce the hydrazine moiety at the desired position.
Formation of Hydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The biphenyl structure also contributes to its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
(2’-Methyl-biphenyl-3-yl)-amine: Similar structure but with an amine group instead of hydrazine.
(2’-Methyl-biphenyl-3-yl)-hydrazine: The free base form without the hydrochloride salt.
(2’-Methyl-biphenyl-3-yl)-hydrazone: A derivative formed by the reaction of the hydrazine with carbonyl compounds.
Uniqueness
(2’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its specific combination of a biphenyl structure with a hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C13H15ClN2 |
|---|---|
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
[3-(2-methylphenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)15-14;/h2-9,15H,14H2,1H3;1H |
Clave InChI |
PQLFEYMVGFDBOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B14782230.png)
![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)
![tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14782246.png)
![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)
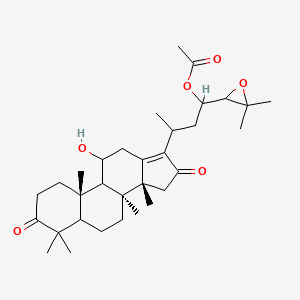
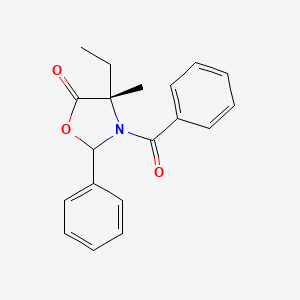
![3-Chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid](/img/structure/B14782279.png)
![2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
![N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide](/img/structure/B14782288.png)
